SU11657 was developed by Sugen Inc. (now part of the pharmaceutical company, Eli Lilly and Company) as part of a series of compounds aimed at targeting vascular endothelial growth factor receptors and platelet-derived growth factor receptors. The compound is classified under the category of tyrosine kinase inhibitors, which are compounds that inhibit the activity of enzymes known as tyrosine kinases involved in the regulation of cellular processes such as growth, differentiation, and metabolism.
The synthesis of SU11657 involves several key steps that utilize standard organic chemistry techniques. The initial step typically includes the formation of a core structure through a series of reactions involving coupling agents and protecting groups to ensure selectivity during synthesis.
The detailed synthetic route can be optimized based on yield, purity, and scalability for further applications.
The molecular formula for SU11657 is , with a molecular weight of approximately 320.39 g/mol. The compound features a complex structure with multiple functional groups that contribute to its biological activity.
SU11657 undergoes various chemical reactions that can be utilized in medicinal chemistry:
SU11657 exerts its pharmacological effects primarily through the inhibition of receptor tyrosine kinases involved in tumor angiogenesis and cell proliferation.
SU11657 has been investigated for various applications in scientific research:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3